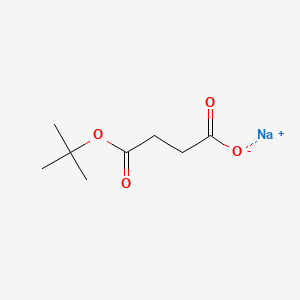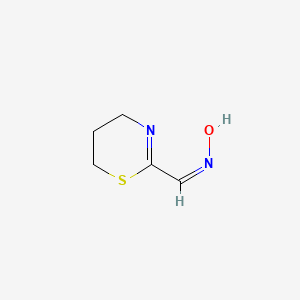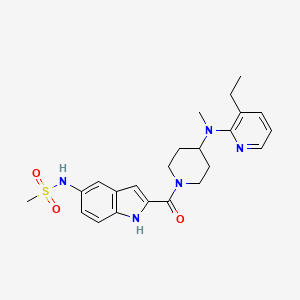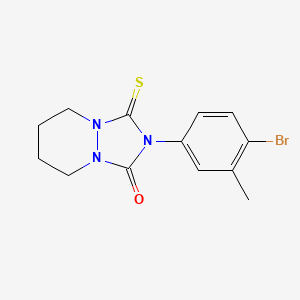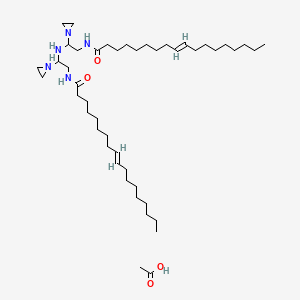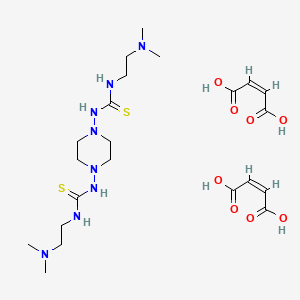
N,N''-Piperazine-1,4-diylbis(N'-(2-(dimethylamino)ethyl)thiourea) dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate is a complex organic compound that belongs to the class of piperazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate typically involves the reaction of piperazine with N,N-dimethyl-2-chloroethylamine hydrochloride, followed by the addition of thiourea. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. Additionally, its thiourea groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1-piperazineethanamine
- N,N-Dimethyl-2-piperazinoethylamine
- Piperazine-1,4-diylbis(ethane-2,1-diyl)bis(azanediyl)bis(ethan-1-yl-1-ylidene)bis(6-methyl-2H-pyran-2,4(3H)-dione)
Uniqueness
Its ability to form stable complexes with metal ions and its diverse reactivity profile make it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
94094-79-8 |
|---|---|
Formule moléculaire |
C22H40N8O8S2 |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;1-[2-(dimethylamino)ethyl]-3-[4-[2-(dimethylamino)ethylcarbamothioylamino]piperazin-1-yl]thiourea |
InChI |
InChI=1S/C14H32N8S2.2C4H4O4/c1-19(2)7-5-15-13(23)17-21-9-11-22(12-10-21)18-14(24)16-6-8-20(3)4;2*5-3(6)1-2-4(7)8/h5-12H2,1-4H3,(H2,15,17,23)(H2,16,18,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
YQLPDBMFVFZOAV-SPIKMXEPSA-N |
SMILES isomérique |
CN(CCNC(=S)NN1CCN(CC1)NC(=S)NCCN(C)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCNC(=S)NN1CCN(CC1)NC(=S)NCCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



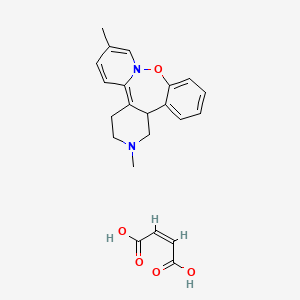
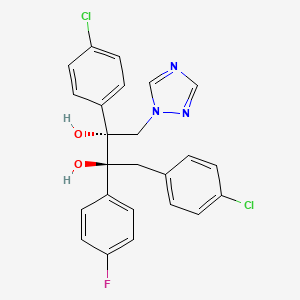
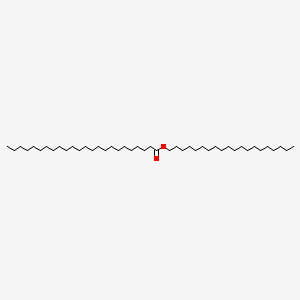
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

